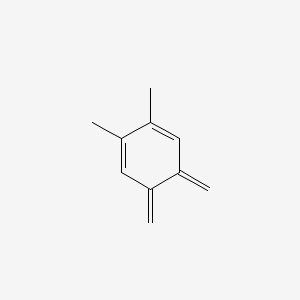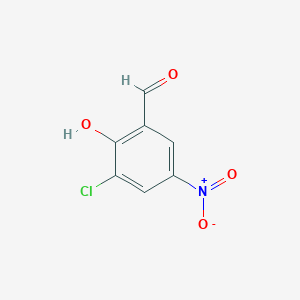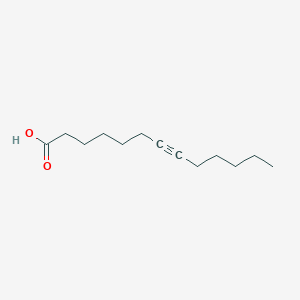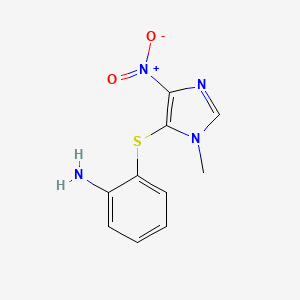
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is also known by several synonyms, including 3-hydroxy-4-methoxyamphetamine and 4-methoxy-3-hydroxyamphetamine. This compound is primarily used in scientific research and exhibits intriguing properties that enable its application in various fields such as medicine, pharmacology, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves several synthetic routes. One common method involves the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. The resulting amide is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. Finally, the compound is obtained by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride has several scientific research applications, including:
Neuroscience Research: Due to its structural similarity to dopamine, this compound has been investigated for its potential interactions with dopamine receptors in the brain.
Natural Product Research: It has been identified as a constituent of some plant species, and research focuses on understanding its natural function within the plant.
Pharmacology: The compound’s unique properties make it a valuable tool for studying various pharmacological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (pupil dilation) and increased neurotransmitter levels in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): A benzofuran analogue with similar stimulant-like properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran analogue with similar effects on monoamine transmission.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transporters.
Uniqueness
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is unique due to its specific structural features and its ability to interact with dopamine receptors. This makes it a valuable tool for studying neurotransmitter systems and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
52336-27-3 |
|---|---|
Molekularformel |
C11H18ClNO2 |
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
2-(2-aminopropyl)-4-methoxy-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3;/h4,6,8,13H,5,12H2,1-3H3;1H |
InChI-Schlüssel |
JKTYETBDIFLSOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
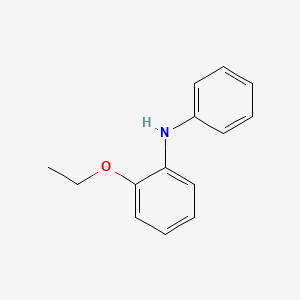
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
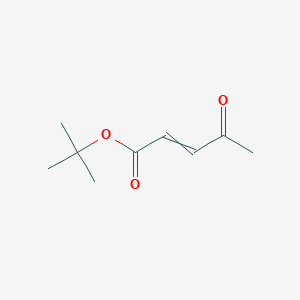
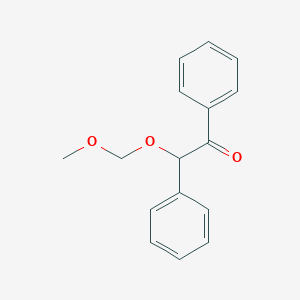

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
